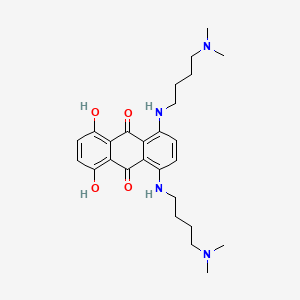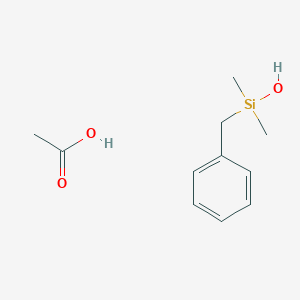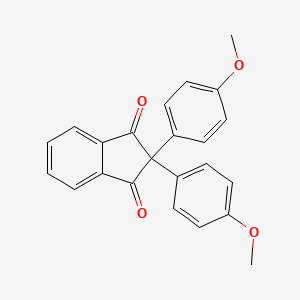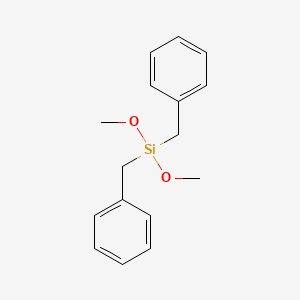![molecular formula C14H20S B14471786 [1-(Butylsulfanyl)but-3-EN-1-YL]benzene CAS No. 65611-51-0](/img/structure/B14471786.png)
[1-(Butylsulfanyl)but-3-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Butylsulfanyl)but-3-EN-1-YL]benzene: is an organic compound with the molecular formula C14H20S It is a derivative of benzene, where a butylsulfanyl group is attached to the but-3-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Butylsulfanyl)but-3-EN-1-YL]benzene typically involves the reaction of benzene with butylsulfanyl and but-3-en-1-yl groups under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques ensures the compound’s high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Butylsulfanyl)but-3-EN-1-YL]benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form butylsulfanyl derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the butylsulfanyl or but-3-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated butylsulfanyl derivatives.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1-(Butylsulfanyl)but-3-EN-1-YL]benzene can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology:
Biochemical Studies: It can be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry:
Polymer Production: It can be used as a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism by which [1-(Butylsulfanyl)but-3-EN-1-YL]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include oxidative stress response, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
- [1-(Butylthio)-3-buten-1-yl]benzene
- [1-(Butylsulfanyl)-3-(prop-2-en-1-yl)benzene]
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and nature of the substituents on the benzene ring.
- Chemical Properties: The presence of different functional groups can lead to variations in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties, making [1-(Butylsulfanyl)but-3-EN-1-YL]benzene distinct in its potential uses.
Properties
CAS No. |
65611-51-0 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
1-butylsulfanylbut-3-enylbenzene |
InChI |
InChI=1S/C14H20S/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3 |
InChI Key |
UNXXQACXGSOECP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)


